molecular formula C11H9IN2O B13127500 6-Iodo-4-methoxy-2,2'-bipyridine CAS No. 205052-94-4

6-Iodo-4-methoxy-2,2'-bipyridine

Cat. No.: B13127500
CAS No.: 205052-94-4
M. Wt: 312.11 g/mol
InChI Key: SBTZWWMXVLIIQU-UHFFFAOYSA-N
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Description

6-Iodo-4-methoxy-2,2'-bipyridine (CAS: 396092-86-7; molecular formula: C₁₂H₁₂BrN₃) is a halogenated bipyridine derivative featuring an iodine atom at the 6-position and a methoxy group at the 4-position of the bipyridine scaffold . Its molecular weight is 278.15 g/mol, and it is structurally characterized by two pyridine rings connected at the 2,2'-positions. The iodine substituent introduces significant steric bulk and electron-withdrawing effects, while the methoxy group contributes electron-donating properties. This combination makes the compound a versatile ligand in coordination chemistry and a precursor in cross-coupling reactions, particularly in catalysis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methoxy-2,2’-bipyridine typically involves the iodination of 4-methoxy-2,2’-bipyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.

Industrial Production Methods

While specific industrial production methods for 6-Iodo-4-methoxy-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methoxy-2,2’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups.

Scientific Research Applications

Coordination Chemistry

Ligand Properties
6-Iodo-4-methoxy-2,2'-bipyridine functions as a versatile ligand in coordination chemistry. Its ability to coordinate with metal ions allows for the formation of metal complexes that are studied for their catalytic properties. The bipyridine structure enhances the stability of these complexes, making them valuable in various catalytic reactions.

Table 1: Metal Complexes Formed with this compound

Metal IonType of ComplexApplication
Copper (II)Cu(II)-BipyridineCatalysis in organic reactions
Palladium (II)Pd(II)-BipyridineCross-coupling reactions
Nickel (II)Ni(II)-BipyridineElectrocatalysis

Biological Applications

Recent studies have indicated that derivatives of this compound exhibit significant biological activities. Research has focused on its potential as an antimicrobial and anticancer agent.

Case Study: Anticancer Activity
A study demonstrated that certain derivatives of bipyridine compounds showed promising results against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Material Science

The compound is also explored in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its electronic properties allow it to be used in the synthesis of materials that enhance the efficiency and stability of OLED devices.

Table 2: Applications in Material Science

ApplicationDescription
OLEDsUsed as a component in light-emitting layers
PhotovoltaicsPotential use in solar cell technologies
SensorsDevelopment of chemical sensors

Synthetic Applications

This compound is utilized as a building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of more complex organic molecules.

Common Reactions Involving this compound

  • Suzuki Coupling Reaction : Used to form biaryl compounds.
  • Heck Reaction : Employed in the synthesis of substituted alkenes.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methoxy-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications . The molecular targets and pathways involved would vary based on the specific metal and the nature of the complex formed.

Comparison with Similar Compounds

The following analysis compares 6-iodo-4-methoxy-2,2'-bipyridine with structurally analogous bipyridine derivatives, focusing on substituent effects, physical properties, and applications.

Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Structural Features
This compound 6-I, 4-OCH₃ 278.15 396092-86-7 Iodo (electron-withdrawing) + methoxy (electron-donating); steric bulk from iodine
6-Chloro-4,4’-dimethyl-2,2’-bipyridine 6-Cl, 4,4’-CH₃ 217.69 - Chloro (moderate electron-withdrawing) + methyl (steric hindrance)
6-Methoxy-2,2'-bipyridine 6-OCH₃ 186.21 54015-96-2 Methoxy (electron-donating); minimal steric bulk
2-Iodo-6-methoxypyridine 2-I, 6-OCH₃ - - Single pyridine ring; lacks bipyridine conjugation

Key Observations:

  • Electronic Effects: The iodine atom in this compound creates a stronger electron-withdrawing environment compared to chloro or methoxy substituents in related compounds. This enhances its utility in oxidative coupling reactions .
  • Conjugation: Bipyridine derivatives with halogen substituents (e.g., iodo, chloro) exhibit extended π-conjugation, making them superior to single-ring analogs like 2-iodo-6-methoxypyridine in materials science applications .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Solubility UV-Vis λₘₐₓ (nm) Notable Spectral Features
This compound Not reported Low in polar solvents ~270–300 Strong C–I stretching (500–600 cm⁻¹ in IR)
6-Methoxy-2,2'-bipyridine 105–107 Moderate in DMSO ~260–280 Methoxy C–O stretch (1250 cm⁻¹ in IR)
6-Chloro-4,4’-dimethyl-2,2’-bipyridine 98–100 High in chloroform ~250–270 Chloro C–Cl stretch (750 cm⁻¹ in IR)

Key Differences:

  • The iodine atom in this compound reduces solubility in polar solvents compared to methoxy or chloro analogs .
  • UV-Vis spectra of halogenated bipyridines exhibit bathochromic shifts relative to non-halogenated derivatives, indicating enhanced conjugation .

Biological Activity

Introduction

6-Iodo-4-methoxy-2,2'-bipyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.

Structure and Composition

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₁H₈N₂O
Molecular Weight220.19 g/mol
IUPAC NameThis compound
SMILESCCOC1=NC(=C(C=N1)I)C=C2C=CC=N2

This compound features a bipyridine structure with an iodine atom and a methoxy group that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus15.6231.25
Escherichia coli31.2562.50
Pseudomonas aeruginosa62.50125.00

These results indicate that the compound displays varying degrees of bactericidal activity, with lower MIC values suggesting higher potency against specific strains.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Activity : The compound may interact with key enzymes in bacterial metabolism.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The bipyridine structure may mimic nucleobases, interfering with DNA replication.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various bipyridine derivatives, including this compound. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 3.91 µg/mL, outperforming traditional antibiotics like nitrofurantoin and ampicillin .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assessments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that this compound exhibited selective cytotoxicity at concentrations above 10 µM, suggesting potential as an anticancer agent .

Q & A

Q. Basic Synthesis and Characterization

Q. Q: What are the primary synthetic routes for 6-iodo-4-methoxy-2,2'-bipyridine, and how do reaction conditions influence yield and purity?

A: The synthesis of this compound typically involves halogenation and functionalization of bipyridine precursors. For example:

  • Negishi Cross-Coupling : A regioselective approach using 2-halo-4-methoxypyridine and a pyridyl zinc halide precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in THF at 60–80°C. This method offers high yields (70–85%) and tolerance for iodine substituents .
  • Direct Iodination : Electrophilic substitution on 4-methoxy-2,2'-bipyridine using iodine monochloride (ICl) in acetic acid. Reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio) are critical to avoid over-iodination.

Characterization :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., methoxy singlet at δ 3.8–4.0 ppm, iodine-induced deshielding at C6).
  • X-ray Crystallography : Resolves substituent positions and steric effects (e.g., iodine’s van der Waals radius influencing crystal packing) .

Q. Advanced Ligand Design

Q. Q: How do the iodine and methoxy substituents modulate the electronic properties of 2,2'-bipyridine in metal complexes?

A:

  • Iodine : Acts as an electron-withdrawing group via inductive effects, lowering the π* orbital energy of the bipyridine ligand. This enhances metal-to-ligand charge transfer (MLCT) in complexes with transition metals (e.g., Ru, Ir), critical for photochemical applications .
  • Methoxy : Electron-donating via resonance, increasing electron density at the pyridyl nitrogen. This stabilizes low-oxidation-state metals (e.g., Fe(II) or Cu(I)) but may reduce oxidative stability .

Experimental Validation :

  • Cyclic voltammetry shows a 150–200 mV anodic shift in reduction potentials for iodine-substituted complexes compared to unsubstituted bipyridines .
  • UV-Vis spectra reveal bathochromic shifts in MLCT bands (e.g., Ru(bpy)₃²⁺ analogs) due to iodine’s electronic effects .

Q. Coordination Chemistry

Q. Q: What coordination geometries are observed in transition metal complexes of this compound, and how do steric effects influence reactivity?

A:

  • Octahedral Geometry : Common with Fe(II), Ru(II), and Ir(III), where the bipyridine acts as a bidentate ligand. The iodine substituent introduces steric hindrance, reducing ligand lability and favoring inert complexes .
  • Square Planar Geometry : Observed in Pd(II) or Pt(II) complexes. Steric bulk from iodine can slow ligand substitution kinetics, impacting catalytic cycles (e.g., Suzuki-Miyaura coupling) .

Case Study :

  • In [Fe(6-I-4-MeO-bpy)(mes)₂] complexes, iodine’s steric bulk prevents mesityl ligand dissociation, stabilizing Fe(II) against oxidation .

Q. Functionalization Strategies

Q. Q: What methods enable post-synthetic modification of this compound for tailored applications?

A:

  • Sonogashira Coupling : React the iodo group with terminal alkynes (e.g., ethynylferrocene) to introduce redox-active moieties. Requires Pd/Cu catalysis and inert conditions (N₂ atmosphere) .
  • Methoxy Demethylation : Treat with BBr₃ in CH₂Cl₂ (-78°C) to generate a hydroxyl group for further derivatization (e.g., esterification).

Challenges :

  • Iodine’s steric bulk may reduce coupling efficiency (60–70% yields vs. >90% for smaller halogens) .

Q. Data Contradictions in Spectroscopic Analysis

Q. Q: How can researchers resolve discrepancies in NMR and X-ray data for iodine-substituted bipyridines?

A:

  • NMR Anisotropy : Iodine’s heavy atom effect can cause unexpected splitting or broadening. Use high-field NMR (≥500 MHz) and deuterated solvents (e.g., DMSO-d₆) to improve resolution .
  • X-ray vs. DFT : Discrepancies in bond lengths (e.g., C–I distance) may arise from crystal packing forces. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to distinguish electronic vs. steric effects .

Q. Stability and Degradation

Q. Q: Under what conditions does this compound undergo decomposition, and how can this be mitigated?

A:

  • Photodegradation : Prolonged UV exposure (λ < 400 nm) cleaves the C–I bond. Add UV stabilizers (e.g., TiO₂ nanoparticles) or store in amber glass .
  • Thermal Stability : Decomposes above 200°C via methoxy group elimination (TGA data). Use low-temperature reactions (<150°C) in inert atmospheres .

Q. Advanced Applications in Catalysis

Q. Q: How does this compound enhance catalytic performance in cross-coupling reactions?

A:

  • Pd Catalysis : The iodine substituent increases oxidative addition rates in Negishi coupling by stabilizing Pd(0) intermediates. Methoxy improves solubility in polar solvents (e.g., DMF), enabling homogeneous catalysis .
  • Electrocatalysis : In H₂ evolution, the ligand’s electron-withdrawing iodine stabilizes metal-hydride intermediates, reducing overpotential by 50–100 mV .

Q. Computational Modeling

Q. Q: What computational methods best predict the electronic structure and reactivity of this compound complexes?

A:

  • DFT : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for iodine and metals. This accurately predicts MLCT energies (<0.1 eV error vs. experimental UV-Vis) .
  • TD-DFT : Models excited-state behavior for photochemical applications (e.g., predicting luminescence quantum yields) .

Q. Handling Contradictory Reactivity Data

Q. Q: How should researchers address inconsistent reports on the catalytic activity of metal complexes with this ligand?

A:

  • Control Experiments : Test for ligand decomposition (HPLC-MS) or metal leaching (ICP-OES) under reaction conditions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates, while nonpolar solvents (toluene) favor neutral species .

Q. Photophysical Properties

Q. Q: What strategies optimize the luminescence efficiency of Ir(III) or Eu(III) complexes with this ligand?

A:

  • Ligand Field Tuning : Introduce electron-donating groups (e.g., methoxy) to raise d-orbital energy, enhancing emission intensity.
  • Heavy Atom Effect : Iodine promotes intersystem crossing, increasing phosphorescence quantum yields (e.g., Φ = 0.45 for Ir complexes vs. 0.25 for Cl analogs) .

Properties

CAS No.

205052-94-4

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

2-iodo-4-methoxy-6-pyridin-2-ylpyridine

InChI

InChI=1S/C11H9IN2O/c1-15-8-6-10(14-11(12)7-8)9-4-2-3-5-13-9/h2-7H,1H3

InChI Key

SBTZWWMXVLIIQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)I)C2=CC=CC=N2

Origin of Product

United States

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